molecular formula C12H10INO2 B13211608 Methyl 6-iodo-4-methylquinoline-2-carboxylate

Methyl 6-iodo-4-methylquinoline-2-carboxylate

Cat. No.: B13211608
M. Wt: 327.12 g/mol
InChI Key: OWYOKUNMHCETPY-UHFFFAOYSA-N
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Description

Methyl 6-iodo-4-methylquinoline-2-carboxylate is an organic compound with the molecular formula C₁₂H₁₀INO₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-iodo-4-methylquinoline-2-carboxylate typically involves the iodination of a quinoline derivative. One common method is the reaction of 6-iodo-2-methylquinoline-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-4-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Coupling Reactions: Boronic acids and palladium catalysts are typical reagents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 6-iodo-4-methylquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-iodo-4-methylquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-iodo-4-methylquinoline-2-carboxylate is unique due to the presence of both the iodine atom and the methyl ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

methyl 6-iodo-4-methylquinoline-2-carboxylate

InChI

InChI=1S/C12H10INO2/c1-7-5-11(12(15)16-2)14-10-4-3-8(13)6-9(7)10/h3-6H,1-2H3

InChI Key

OWYOKUNMHCETPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)I)C(=O)OC

Origin of Product

United States

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